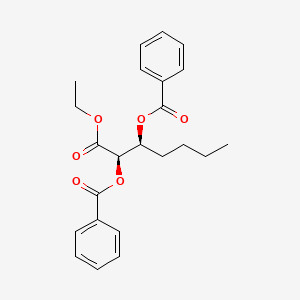
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of heptanoic acid esterified with ethyl groups and substituted with benzoyloxy groups at the 2 and 3 positions. The stereochemistry of the compound is specified as (2R,3S), indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- typically involves esterification reactions. One common method involves the reaction of heptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. Subsequent benzoylation of the 2 and 3 positions can be achieved using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification and benzoylation reactions under controlled conditions, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 2,3-bis(benzoyloxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Heptanoic acid, 2,3-bis(benzoyloxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of ethyl ester groups.
Properties
CAS No. |
827623-60-9 |
|---|---|
Molecular Formula |
C23H26O6 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[(2R,3S)-2-benzoyloxy-1-ethoxy-1-oxoheptan-3-yl] benzoate |
InChI |
InChI=1S/C23H26O6/c1-3-5-16-19(28-21(24)17-12-8-6-9-13-17)20(23(26)27-4-2)29-22(25)18-14-10-7-11-15-18/h6-15,19-20H,3-5,16H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
WQUHBMZODOSWTJ-VQTJNVASSA-N |
Isomeric SMILES |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(C(C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)

![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
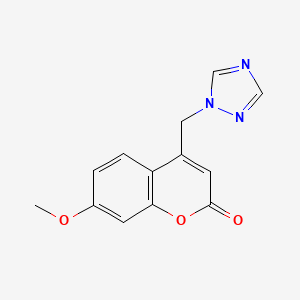
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
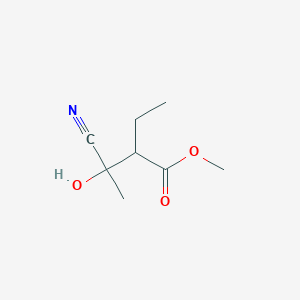
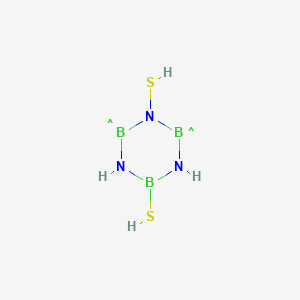
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
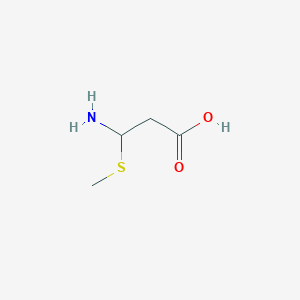
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
